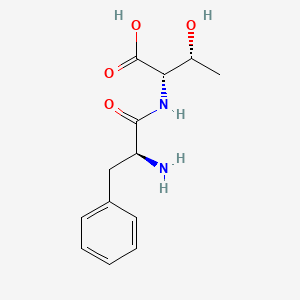
Phe-Thr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Phe-Thr can be achieved through standard solid-phase peptide synthesis (SPPS) methods, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or solution-phase synthesis techniques to produce this compound in bulk quantities .
化学反应分析
Phe-Thr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the phenylalanine or threonine residues using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of Phe-Thr involves its interaction with specific molecular targets and pathways. For example, this compound can bind to somatostatin receptors, which are distributed in the cell membranes of many tumor cells . This binding can inhibit the release of growth hormone and other signaling molecules, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include protein-protein interactions, receptor binding, and modulation of signaling cascades .
相似化合物的比较
Phe-Thr can be compared with other similar dipeptides, such as:
Phe-Phe (phenylalanine-phenylalanine): Known for its role in peptide self-assembly and nanostructure formation.
Thr-Thr (threonine-threonine):
The uniqueness of this compound lies in its specific combination of phenylalanine and threonine residues, which confer distinct chemical and biological properties. This dipeptide’s ability to interact with specific receptors and participate in various biochemical processes highlights its potential for diverse applications .
属性
CAS 编号 |
51352-44-4 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 |
InChI 键 |
NYQBYASWHVRESG-MIMYLULJSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


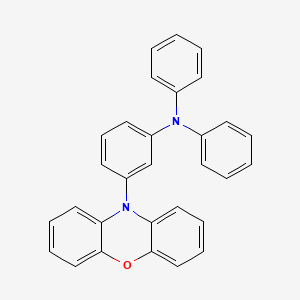
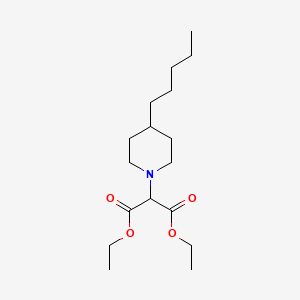
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
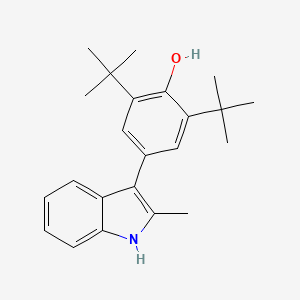
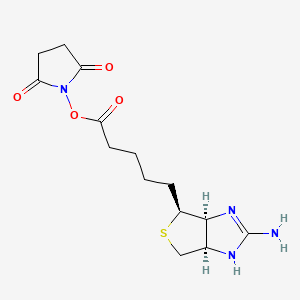
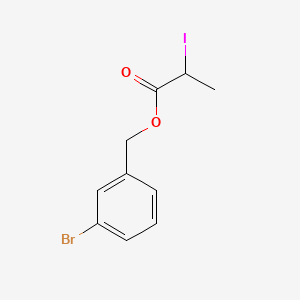
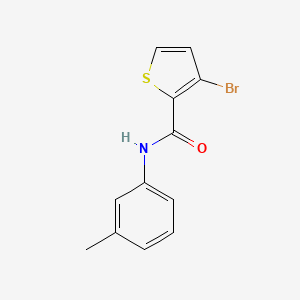
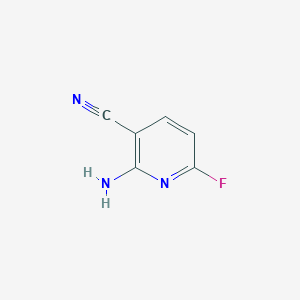
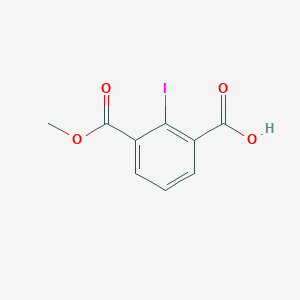
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
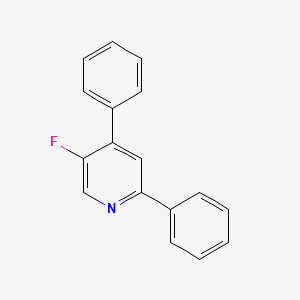
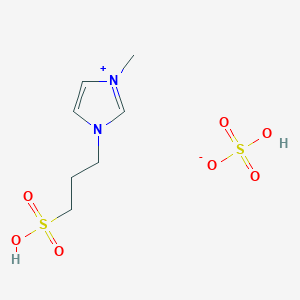
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
